molecular formula C10H11N3O B1527580 2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile CAS No. 1249696-54-5

2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile

Cat. No.: B1527580
CAS No.: 1249696-54-5
M. Wt: 189.21 g/mol
InChI Key: GQPZESOQPFQUAE-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-3-yloxy)pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 1249696-54-5 . It has a molecular weight of 189.22 and its IUPAC name is 2-(3-pyrrolidinyloxy)isonicotinonitrile .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives are often synthesized via ring construction from different cyclic or acyclic precursors . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides is one such method .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H11N3O/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9/h1,4-5,9,12H,2-3,7H2 .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . and should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Antibacterial Activity

2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a related compound, has been utilized as a substrate for synthesizing new cyanopyridine derivatives with varied substitutions. These derivatives have shown significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL, highlighting the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

Molecular Docking and Inhibitory Activity

In the context of SARS-CoV-2, azafluorene derivatives, structurally similar to 2-(pyrrolidin-3-yloxy)pyridine-4-carbonitrile, have been synthesized and analyzed for their potential as RdRp inhibitors. These compounds have undergone molecular docking analysis to explore their binding affinities and inhibitory capabilities, suggesting the versatility of such structures in antiviral research (Venkateshan et al., 2020).

Structural and Spectroscopic Analysis

Pyridine derivatives, including those similar to this compound, have been synthesized and analyzed using X-ray diffraction, demonstrating unique structural features. These compounds' structural characteristics have been further investigated through FT-IR, FT-R, and NMR spectroscopy, providing insights into their potential applications in materials science and chemical sensing (Tranfić et al., 2011).

Antituberculosis Activity

Derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, akin to the compound of interest, have been synthesized and screened for their antimicrobial and antituberculosis properties. Some of these derivatives have exhibited significant activity, suggesting the potential for developing new treatments for tuberculosis (Miszke et al., 2008).

Safety and Hazards

This compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H312, H315, H318, H332, and H335 , indicating potential harm if swallowed, in contact with skin, or if inhaled, and potential to cause skin and eye irritation.

Properties

IUPAC Name

2-pyrrolidin-3-yloxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-6-8-1-4-13-10(5-8)14-9-2-3-12-7-9/h1,4-5,9,12H,2-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPZESOQPFQUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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